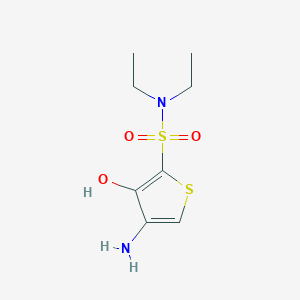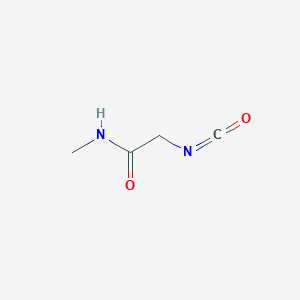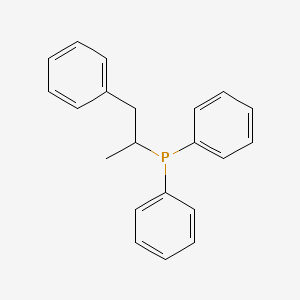![molecular formula C16H25N3O2S B14229547 N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide CAS No. 828920-12-3](/img/structure/B14229547.png)
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hexanamide chain with a sulfanylacetamido group. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with hexanoyl chloride to form an intermediate, which is then reacted with 2-mercaptoacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The sulfanylacetamido group can form covalent bonds with target proteins, leading to changes in their function. These interactions can activate or inhibit various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(Dimethylamino)phenyl)-2-(3-methylphenoxy)acetamide
- N-(4-(Dimethylamino)phenyl)-2-(4-methylphenoxy)acetamide
- N-(4-(Aminosulfonyl)phenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfanylacetamido groups allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to similar compounds.
Propriétés
Numéro CAS |
828920-12-3 |
|---|---|
Formule moléculaire |
C16H25N3O2S |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]-6-[(2-sulfanylacetyl)amino]hexanamide |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)14-9-7-13(8-10-14)18-15(20)6-4-3-5-11-17-16(21)12-22/h7-10,22H,3-6,11-12H2,1-2H3,(H,17,21)(H,18,20) |
Clé InChI |
MNRBYJDJXYLKAZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)

![5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine](/img/structure/B14229513.png)

![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)

![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)

![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
